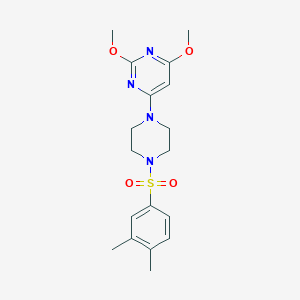
4-(4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms. The molecule also contains a sulfonyl group attached to a dimethylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. Piperazine derivatives are known to participate in a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Applications De Recherche Scientifique
Anticancer Potential
Compounds with similar structures have shown promise in anticancer research. For example, a study by Mallesha et al. (2012) synthesized derivatives with a related structure, demonstrating antiproliferative effects against human cancer cell lines using the MTT assay method. Among these, certain compounds exhibited significant activity, highlighting the potential of this chemical class as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Antimicrobial and Anthelmintic Activities
Khan et al. (2019) reported on derivatives of a structurally similar molecule, revealing significant antibacterial, antifungal, and anthelmintic activities. This study underscores the versatility of such compounds in developing new treatments for various infections (Khan, Sreenivasa, Govindaiah, & Chandramohan, 2019).
Antioxidant Properties for Age-related Diseases
Jin et al. (2010) explored analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide for their antioxidant properties. These compounds showed potential in preventing cataract, age-related macular degeneration (AMD), and Alzheimer's dementia (AD), indicating a broad application in age-related disease treatment (Jin, Randazzo, Zhang, & Kador, 2010).
Steroid Sulfatase Inhibition for Oncology
A study by Moi et al. (2019) designed piperazinyl-ureido sulfamates targeting steroid sulfatase, an emerging drug target in oncology. This research highlights the potential of such molecules in cancer therapy, particularly in hormone-dependent cancers (Moi, Foster, Rimmer, Jaffri, Deplano, Balboni, Onnis, & Potter, 2019).
Vasodilatory Effects
Research on di- and triaminopyrimidine 3-oxides by McCall et al. (1983) shows the potential of related compounds as vasodilators. These findings could be relevant for developing treatments for cardiovascular diseases, indicating the broad therapeutic applications of such molecular frameworks (McCall, Aiken, Chidester, Ducharme, & Wendling, 1983).
Mécanisme D'action
Target of Action:
This compound belongs to the class of piperazines , which are cyclic organic molecules containing a six-membered ring with two nitrogen atoms. Piperazines exhibit diverse pharmacological activities and are often used as central nervous system (CNS) agents, antihistamines, and antipsychotics . .
Orientations Futures
Propriétés
IUPAC Name |
4-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-2,6-dimethoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-13-5-6-15(11-14(13)2)27(23,24)22-9-7-21(8-10-22)16-12-17(25-3)20-18(19-16)26-4/h5-6,11-12H,7-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWXNZRQODTWISR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC(=N3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((3,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

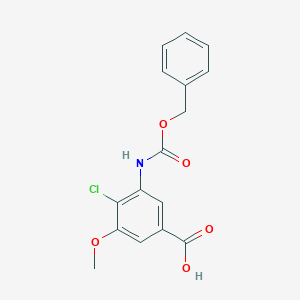
![1'-(3-Bromobenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2986133.png)
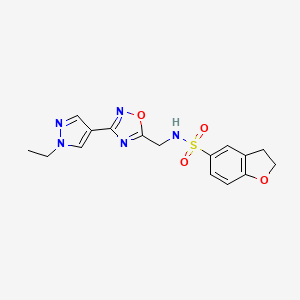
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-bromobenzamide](/img/structure/B2986136.png)
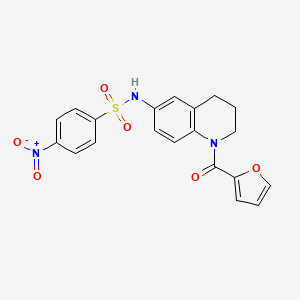
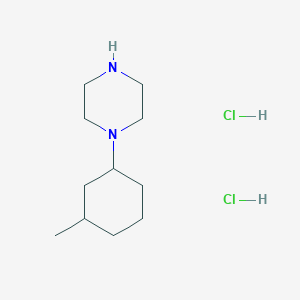
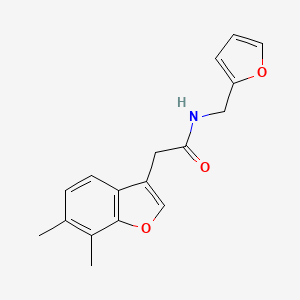

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2986143.png)
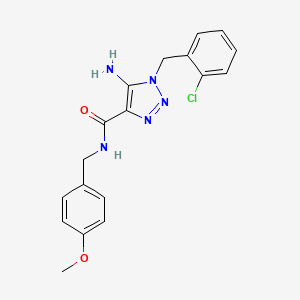
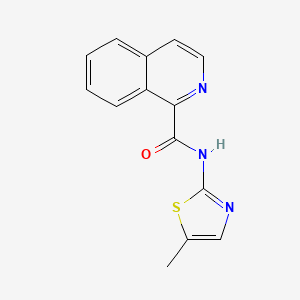
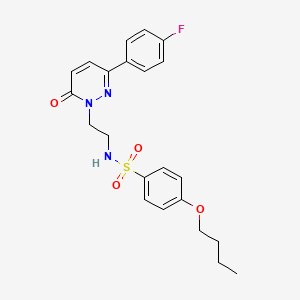
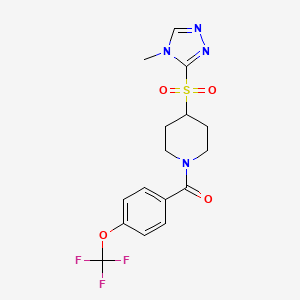
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2986149.png)